3-(4-methoxy-3-methylphenyl)propan-1-ol
Description
3-(4-Methoxy-3-methylphenyl)propan-1-ol is a phenylpropanol derivative characterized by a hydroxyl-terminated propane chain attached to a substituted aromatic ring. The aromatic moiety features a methoxy group at the para position and a methyl group at the meta position, contributing to its unique physicochemical and biological properties. This compound is primarily synthesized via condensation reactions involving precursors such as N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid, followed by cyclization or functionalization steps .
Applications of this compound include its role as an intermediate in synthesizing benzoxazinone derivatives, which exhibit mild to moderate antibacterial activity against tested bacterial strains . Its structural framework also aligns with phenylpropanoids found in natural products, such as floral nectar extracts, where related compounds contribute to flavor and fragrance profiles .
Properties
CAS No. |
93306-73-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the aldehyde group under hydrogen gas (H2) pressure. This approach is efficient and can be conducted in a continuous flow reactor to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like hydrobromic acid (HBr).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrobromic acid (HBr) in acetic acid.
Major Products Formed
Oxidation: 3-(4-methoxy-3-methylphenyl)propanal or 3-(4-methoxy-3-methylphenyl)propanoic acid.
Reduction: 3-(4-methoxy-3-methylphenyl)propane.
Substitution: 3-(4-bromo-3-methylphenyl)propan-1-ol.
Scientific Research Applications
3-(4-methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Comparative Analysis
Physicochemical Properties
- Solubility : The methoxy and methyl groups in this compound enhance lipophilicity, favoring membrane penetration in antibacterial applications. In contrast, the hydrophilic pyridinyl group in 3-(pyridin-3-yl)propan-1-ol improves solubility in polar solvents .
- Stability : Methylthio-containing compounds like 3-(methylsulphanyl)propan-1-ol are prone to oxidation, limiting their stability in aerobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
